molecular formula C15H17NO2S B160616 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-63-5

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B160616
M. Wt: 275.4 g/mol
InChI Key: CSBVYBCTSGSOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid, also known as IPPA, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid compounds that regulate inflammation and pain.

Mechanism Of Action

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid works by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid reduces inflammation and pain. 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is a selective inhibitor of COX-2, which is the isoform of the enzyme that is involved in inflammation and pain.

Biochemical And Physiological Effects

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting angiogenesis (the growth of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its well-established synthesis method and its ability to selectively inhibit COX-2. However, one of the limitations of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of new analogs of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of COX enzymes in cancer progression and the potential use of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid as a cancer therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid and its potential applications in various disease models.

Synthesis Methods

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropyl-2-mercaptobenzothiazole with 2-bromoacetic acid, followed by a series of chemical transformations that result in the final product. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is well-established and has been extensively studied in the literature.

Scientific Research Applications

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been widely used in scientific research to investigate the role of COX enzymes in various physiological processes, including inflammation, pain, and cancer. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases.

properties

CAS RN

138568-63-5

Product Name

2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18)

InChI Key

CSBVYBCTSGSOQN-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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